molecular formula C20H14N2O2 B11773542 Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Cat. No.: B11773542
M. Wt: 314.3 g/mol
InChI Key: VQALHCRBHYIUEC-UHFFFAOYSA-N
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Description

Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (CAS: 1956355-84-2) is a nitrogen-containing heterocyclic compound with a ladder-type structure. It belongs to the indolo[3,2-b]carbazole (ICZ) family, characterized by fused indole and carbazole moieties. The methyl ester group at position 6 distinguishes it from other ICZ derivatives . Its molecular weight is 314.34, and it is stored under cool, dry conditions (2–8°C), reflecting its sensitivity to environmental degradation .

The compound serves as a synthetic intermediate for functionalized ICZs, such as alcohols (e.g., (5,11-dihydroindolo[3,2-b]carbazol-6-yl)methanol) via borane-mediated reduction . Its applications span organic electronics and medicinal chemistry, though its direct biological activity remains less studied compared to aldehyde-substituted analogs like FICZ .

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

methyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate

InChI

InChI=1S/C20H14N2O2/c1-24-20(23)18-17-12-7-3-5-9-15(12)21-16(17)10-13-11-6-2-4-8-14(11)22-19(13)18/h2-10,21-22H,1H3

InChI Key

VQALHCRBHYIUEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate can be achieved through several methods. One common approach involves the Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another method includes the condensation of indole with aliphatic aldehydes . Additionally, Pd-mediated cyclization of a diphenyl phenylenediamine derivative has been reported .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of specific reagents, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl nitrate for nitration, zinc powder and hydrochloric acid for reduction, and potassium thiolates for nucleophilic substitution . The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitro-substituted derivatives, amino-substituted derivatives, and various substituted indolo[3,2-b]carbazoles .

Mechanism of Action

The mechanism of action of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, which plays a role in regulating gene expression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The ICZ scaffold allows diverse functionalization at positions 2, 6, 8, and 12. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications References
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate Methyl ester at C6 314.34 Synthetic intermediate; organic electronics
Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate Ethyl ester at C6 328.37 Precursor for alcohols and aldehydes
5,11-Dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde (FICZ) Aldehydes at C6 and C12 298.29 Potent AhR agonist; immunomodulatory effects
5,11-Dihexyl-6,12-diphenyl-ICZ Hexyl at N5/N11; phenyl at C6/C12 602.78 Organic light-emitting diodes (OLEDs)
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide Amide at C6 313.34 Potential bioactive analog

Key Observations :

  • Ester vs. Aldehyde : The methyl ester group enhances stability compared to FICZ’s photoreactive aldehyde, which undergoes rapid light-dependent decomposition . However, aldehydes exhibit superior bioactivity as AhR ligands .
  • N-Alkylation : Dihexyl or diphenyl groups at N5/N11 improve solubility and charge transport in organic electronics .
  • C6 Functionalization : Carboxylate esters (methyl/ethyl) serve as intermediates, while amides or aldehydes enable direct biological or optoelectronic applications .

Stability and Reactivity

  • Photostability : Methyl esters are more stable than aldehydes, which degrade under UV light .
  • Chemical Reactivity : Aldehydes undergo nucleophilic additions (e.g., oxime formation), while esters are hydrolyzed to carboxylic acids under basic conditions .

Biological Activity

Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

This compound belongs to the indolo[3,2-b]carbazole family. Its molecular structure combines elements of both indole and carbazole, contributing to its distinctive chemical reactivity and biological properties. The molecular formula is C19H16N2O2C_{19}H_{16}N_2O_2, which reflects its complexity and potential for diverse interactions within biological systems .

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Anti-Cancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. It interacts with cellular signaling pathways that regulate apoptosis and cell cycle progression .
  • Receptor Binding : The compound has been reported to bind to specific receptors or enzymes, altering their activity and influencing various biological pathways. This binding is crucial for its role in therapeutic applications .
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against pathogens such as the Japanese Encephalitis virus (JEV), indicating a broader spectrum of biological activities .

Anti-Cancer Efficacy

A notable study evaluated the anti-cancer efficacy of this compound in vitro using several cancer cell lines. The results demonstrated:

  • Inhibition of Proliferation : The compound significantly reduced cell viability in a dose-dependent manner.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, suggesting a mechanism involving mitochondrial pathway activation .

Toxicity Assessment

An acute toxicity study conducted on female Wistar rats assessed the safety profile of related compounds. The findings indicated no adverse effects at doses up to 2000 mg/kg, suggesting a favorable safety margin for further exploration .

Applications in Medicine

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Given its ability to induce apoptosis and inhibit proliferation in cancer cells, it is being explored as a candidate for cancer therapy.
  • Antiviral Therapeutics : Its antiviral properties may position it as a novel treatment option for viral infections.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnti-cancer, antiviralReceptor binding, apoptosis induction
5,11-Dihydroindolo[3,2-b]carbazoleAnticancerCell cycle regulation
Indole-3-carbinolAnti-cancerPPARγ agonist effects

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